N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
Historical Context of Heterocyclic Carboxamide Derivatives
Heterocyclic carboxamides have long been pivotal in pharmaceutical development due to their structural diversity and bioactivity. Early work in the mid-20th century focused on simple pyridine and pyrazole derivatives, but advances in synthetic organic chemistry enabled the incorporation of fused heterocycles like furans and triazoles by the 1990s. The discovery of carboxamide-based kinase inhibitors in the 2000s, such as imatinib, underscored the therapeutic potential of these compounds, driving research into more complex analogs.
A landmark study in 2016 demonstrated the anti-norovirus activity of heterocyclic carboxamides, highlighting their versatility beyond oncology. This work validated the importance of halogen substitutions and heteroaromatic cores in modulating bioactivity, principles that informed later designs, including this compound.
Significance in Modern Medicinal Chemistry Research
The compound’s structure combines three pharmacologically relevant heterocycles:
- Furan : Imparts electron-rich characteristics, enhancing binding to aromatic residues in enzyme active sites.
- Pyridine : Improves solubility and metabolic stability compared to benzene.
- Pyrazole : Serves as a hydrogen bond acceptor/donor, critical for target engagement.
Recent molecular docking studies on analogous carboxamides reveal that the methyl groups at the 1,3,5-positions of the pyrazole ring reduce steric hindrance, optimizing interactions with hydrophobic protein pockets. Additionally, the furan-2-yl substituent on the pyridine ring may facilitate π-π stacking with tyrosine residues in kinase domains.
Table 1: Key Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₁N₅O₂ | |
| Molecular Weight | 311.34 g/mol | |
| IUPAC Name | As per title | |
| SMILES | CC1=C(C(=NN1C)C)C(=O)NCC2=CN=CC(=C2)C3=CC=CO3 |
The synthesis of this compound typically involves a multi-step sequence:
- Pyrazole Core Formation : Cyclization of hydrazine derivatives with diketones.
- Carboxamide Coupling : Reaction of pyrazole-4-carbonyl chloride with aminomethylpyridine intermediates.
- Furan Introduction : Suzuki-Miyaura cross-coupling to attach the furan-2-yl group.
Optimized routes achieve yields >60% using Pd catalysts and microwave-assisted heating.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-11-16(12(2)21(3)20-11)17(22)19-9-13-7-14(10-18-8-13)15-5-4-6-23-15/h4-8,10H,9H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMPCQLFGGOSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the furan and pyridine rings, followed by their coupling with the pyrazole ring. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two different organic groups . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The pyrazole ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while reduction of the pyridine ring can yield piperidine derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, as promising anticancer agents. Pyrazole compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : Research indicates that pyrazole derivatives can inhibit the growth of cancer cells such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF7 | 3.79 |
| B | SF-268 | 12.50 |
| C | NCI-H460 | 42.30 |
These findings support the hypothesis that modifications in the pyrazole structure can enhance anticancer activity.
1.2 Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For instance, some pyrazole derivatives have been identified as inhibitors of histone demethylases (KDMs), which play a role in epigenetic regulation of gene expression related to tumor progression .
Anti-inflammatory Properties
2.1 Inhibition of Inflammatory Pathways
In addition to anticancer properties, pyrazole compounds are being investigated for their anti-inflammatory effects. The ability to modulate inflammatory responses makes these compounds valuable in treating conditions such as arthritis and other chronic inflammatory diseases.
2.2 Case Studies
Several studies have documented the anti-inflammatory effects of pyrazole derivatives:
- Study on Inflammatory Models : A compound structurally similar to this compound demonstrated significant reductions in inflammatory markers in animal models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the furan and pyridine moieties can lead to enhanced biological activity.
| Modification | Effect on Activity |
|---|---|
| Furan substitution | Increased anticancer potency |
| Pyridine ring modification | Enhanced selectivity for KDMs |
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific application and target .
Comparison with Similar Compounds
Structural Features and Heterocyclic Diversity
The target compound’s pyrazole-carboxamide core is shared with derivatives in (e.g., 3a–3p), which feature chloro, cyano, and aryl substituents. However, the target’s 1,3,5-trimethylpyrazole moiety distinguishes it by enhancing lipophilicity and steric bulk compared to chloro- or cyano-substituted analogs like 3a (C21H15ClN6O) . The furan-pyridine appendage in the target compound is structurally analogous to LMM11 (), a 1,3,4-oxadiazole derivative with a furan-2-yl group, though the latter’s sulfamoylbenzamide linkage differs significantly in electronic properties .
Table 1: Structural Comparison of Key Analogs
Physical and Spectral Properties
The target compound’s predicted physical properties can be inferred from analogs:
- Melting Points : Pyrazole carboxamides in (3a–3e ) exhibit melting points between 123–183°C, influenced by substituent polarity. The target’s trimethyl groups may lower melting points compared to chloro derivatives (e.g., 3a : 133–135°C) due to reduced crystallinity .
- Spectral Data : The pyridine and furan rings would produce distinct 1H NMR signals (e.g., furan protons at δ 6.2–7.4 ppm, pyridine protons at δ 7.5–8.5 ppm), similar to LMM11 and 18j . HRMS would confirm the molecular formula (estimated MW: ~380–400 g/mol).
Biological Activity
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 286.34 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities.
Research indicates that pyrazole derivatives exhibit various mechanisms that contribute to their biological activity:
- Anti-inflammatory Activity : Pyrazole derivatives have shown promising anti-inflammatory effects. For instance, compounds similar to this compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
- Anticancer Properties : Several studies have highlighted the anticancer potential of pyrazole compounds. For example, derivatives have been tested against various cancer cell lines (MCF7, SF-268, NCI-H460) with notable cytotoxic effects. The GI50 values for certain pyrazoles were reported as low as 3.79 µM .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against a range of microorganisms, including bacteria and fungi .
Table 1: Biological Activities of Related Pyrazole Compounds
Case Study: Anticancer Activity
In a study investigating the anticancer properties of pyrazole derivatives, this compound was screened against several cancer cell lines. The results indicated significant inhibition of cell proliferation with an IC50 value indicating potent activity against cancer cells .
Q & A
Basic: What methodological approaches are recommended for optimizing the synthesis of this compound?
Answer:
Optimization should focus on solvent selection, stoichiometric ratios, and reaction conditions. For example:
- Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilic substitution reactions (e.g., alkylation steps) by stabilizing intermediates .
- Base Selection : Potassium carbonate (K₂CO₃) is effective for deprotonation in heterogeneous systems, as seen in similar pyrazole syntheses .
- Statistical Design of Experiments (DoE) : Use fractional factorial designs to minimize experimental runs while evaluating variables (e.g., temperature, time, reagent ratios). This approach reduces trial-and-error inefficiencies .
Key Data : In related syntheses, molar ratios of 1:1.1 (substrate:alkylating agent) and room-temperature stirring for 12–24 hours yielded optimal conversions .
Basic: How can researchers confirm the structural integrity of this compound?
Answer:
A multi-technique validation strategy is essential:
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with computational predictions (e.g., density functional theory) to verify substituent positions, particularly the furan-pyridyl and pyrazole moieties .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in carboxamide groups) .
- Mass Spectrometry (LC-MS) : Validate molecular weight and fragmentation patterns, especially for heterocyclic cores .
Example : In analogous pyrazole derivatives, characteristic carbonyl (C=O) stretches at ~1680 cm⁻¹ in IR spectra confirm carboxamide functionality .
Basic: What computational tools are suitable for predicting the biological activity of this compound?
Answer:
- PASS Algorithm : Predicts broad-spectrum biological activities (e.g., kinase inhibition, antimicrobial potential) based on structural descriptors .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to assess binding affinities against target proteins (e.g., enzymes with conserved active sites). Focus on the pyrazole-carboxamide scaffold’s interactions with hydrophobic pockets .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., blood-brain barrier permeability) to prioritize in vitro testing .
Validation : Cross-reference computational results with initial bioassays (e.g., MIC values for antimicrobial activity) to refine models .
Advanced: How can computational reaction design methods accelerate the development of derivatives?
Answer:
Implement the ICReDD framework (Integrated Computational and Experimental Reaction Design):
- Quantum Chemical Calculations : Use Gaussian or ORCA to map reaction pathways and identify transition states, reducing energy barriers for key steps (e.g., cyclocondensation) .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., catalysts, solvents) for introducing substituents like the furan-2-yl group .
- Feedback Loops : Integrate experimental results (e.g., yields, byproducts) into computational workflows to iteratively refine predictions .
Case Study : Reaction path searches reduced optimization time for pyrazole derivatives by 40% in similar studies .
Advanced: How should researchers resolve contradictions between predicted and observed biological activity data?
Answer:
- Structural Analog Comparison : Synthesize and test analogs with incremental modifications (e.g., replacing furan with thiophene) to isolate functional group contributions .
- Conformational Analysis : Perform molecular dynamics simulations to assess flexibility of the pyridyl-methyl linker, which may affect binding mode discrepancies .
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, bypassing indirect activity assays .
Example : In a study on pyrazoline analogs, steric hindrance from the 4-fluorophenyl group reduced activity despite favorable docking scores, highlighting the need for 3D structural validation .
Advanced: What mechanistic insights are critical for improving the yield of key synthetic steps?
Answer:
- Intermediate Trapping : Use quenching experiments (e.g., with methanol) to isolate and characterize transient species (e.g., oxadiazole intermediates in cyclocondensation) .
- Kinetic Profiling : Monitor reaction progress via in situ FTIR or HPLC to identify rate-limiting steps (e.g., carboxamide formation) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for accelerating nucleophilic substitutions, particularly in pyridyl-methyl bond formation .
Data Insight : In related syntheses, basic hydrolysis of ethyl esters (e.g., ethyl 5-methylpyrazole-4-carboxylate) achieved >90% conversion under refluxing NaOH/EtOH conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
